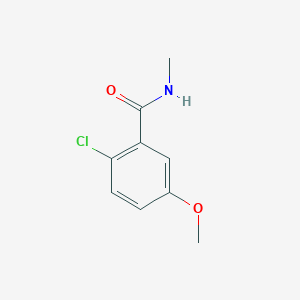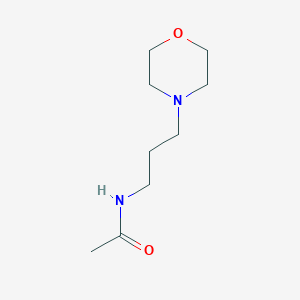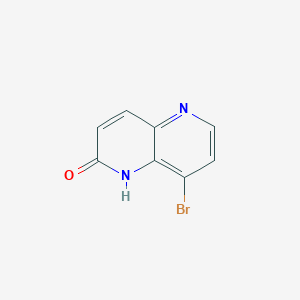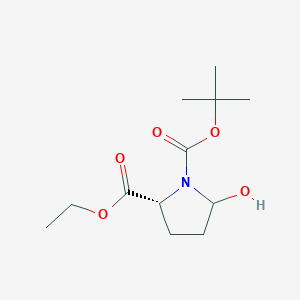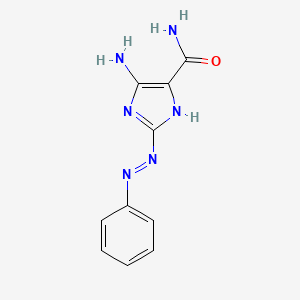
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, scalable reaction conditions, and cost-effective reagents to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated imidazole compounds .
Aplicaciones Científicas De Investigación
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific properties, such as catalysts and dyes.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . The compound’s ability to activate AMPK makes it a potential candidate for therapeutic applications in conditions like diabetes and cardiac ischemia .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in purine biosynthesis that also activates AMPK.
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis.
Purines: Nitrogen-containing heterocycles that share structural similarities with imidazoles.
Uniqueness
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its ability to activate AMPK distinguishes it from other imidazole derivatives and highlights its potential in therapeutic applications .
Propiedades
Número CAS |
83296-77-9 |
|---|---|
Fórmula molecular |
C10H10N6O |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
4-amino-2-phenyldiazenyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O/c11-8-7(9(12)17)13-10(14-8)16-15-6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,17)(H,13,14) |
Clave InChI |
REGGLIYWYURHMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



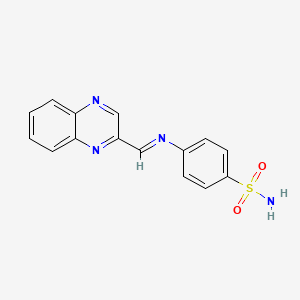

![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
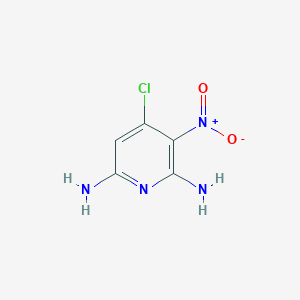

![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)



